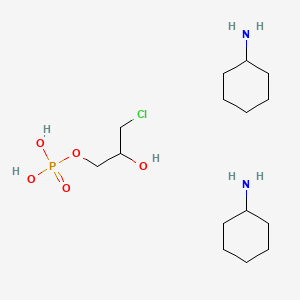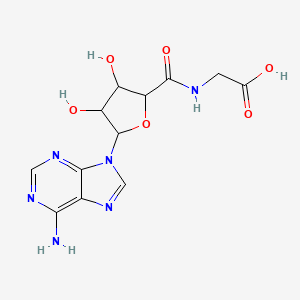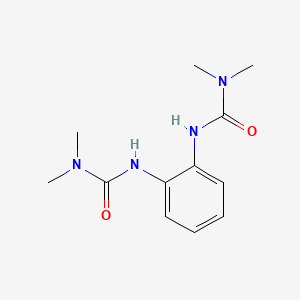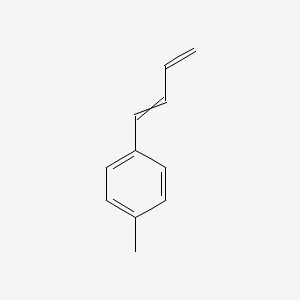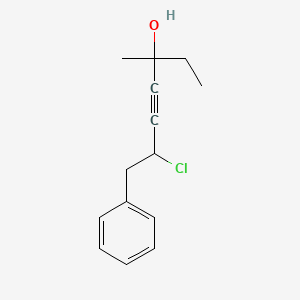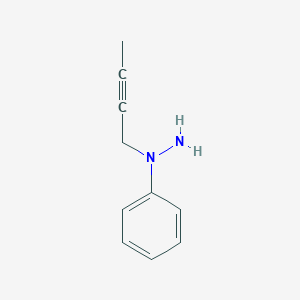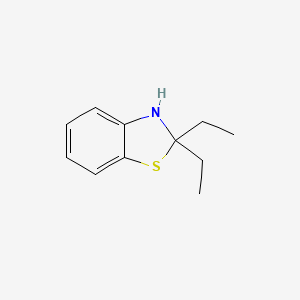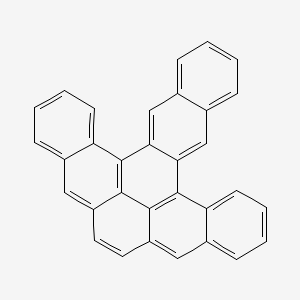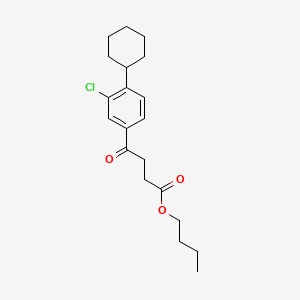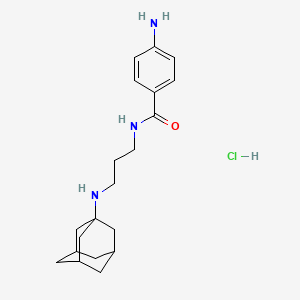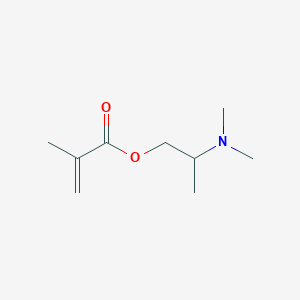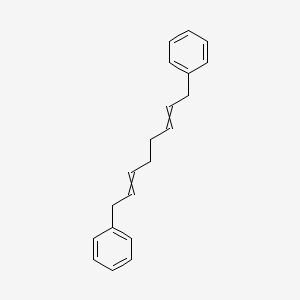
1,8-Diphenyl-2,6-octadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Diphenyl-2,6-octadiene is an organic compound characterized by the presence of two phenyl groups attached to an octadiene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,8-Diphenyl-2,6-octadiene can be synthesized through the reaction of butadiene with phenylmagnesium bromide (C6H5MgBr) in the presence of nickel complexes . This reaction typically involves the following steps:
- Preparation of phenylmagnesium bromide by reacting bromobenzene with magnesium in anhydrous ether.
- Addition of butadiene to the reaction mixture containing phenylmagnesium bromide and nickel complexes.
- Isolation and purification of the resulting this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Diphenyl-2,6-octadiene undergoes various chemical reactions, including:
Cycloaddition Reactions: It can participate in Diels-Alder reactions, forming cyclic compounds.
Substitution Reactions: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Cycloaddition Reactions: Typically involve dienophiles and catalysts like nickel complexes.
Substitution Reactions: Common reagents include nitric acid for nitration and halogens (e.g., bromine) for halogenation.
Major Products Formed
Cycloaddition Reactions: Formation of cyclic compounds, such as cyclohexene derivatives.
Substitution Reactions: Formation of substituted phenyl derivatives, such as nitrophenyl or halophenyl compounds.
Applications De Recherche Scientifique
1,8-Diphenyl-2,6-octadiene has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency and selectivity of certain processes.
Mécanisme D'action
The mechanism of action of 1,8-diphenyl-2,6-octadiene in various reactions involves its ability to act as a diene in cycloaddition reactions. The phenyl groups can stabilize reaction intermediates through resonance, facilitating the formation of desired products. Additionally, the compound’s structure allows it to interact with various catalysts, enhancing reaction rates and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-2,7-octadiene: Similar structure but with only one phenyl group.
1,8-Dicyano-2,6-octadiene: Contains cyano groups instead of phenyl groups.
Uniqueness
1,8-Diphenyl-2,6-octadiene is unique due to the presence of two phenyl groups, which provide enhanced stability and reactivity in various chemical reactions. This makes it a valuable compound in organic synthesis and catalysis compared to its analogs.
Propriétés
Numéro CAS |
32917-66-1 |
|---|---|
Formule moléculaire |
C20H22 |
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
8-phenylocta-2,6-dienylbenzene |
InChI |
InChI=1S/C20H22/c1(3-7-13-19-15-9-5-10-16-19)2-4-8-14-20-17-11-6-12-18-20/h3-12,15-18H,1-2,13-14H2 |
Clé InChI |
MCLQIVOBWGUDPX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC=CCCC=CCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]](/img/structure/B14682627.png)

